

The Synthetic Utility of 2-Amino-1-(2-nitrophenyl)ethanol: A Comparative Analysis

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Compound of Interest

Compound Name: 2-Amino-1-(2-nitrophenyl)ethanol

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For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision impacting the efficiency, cost, and overall success of a synthetic route. This guide provides a cost-benefit analysis of using **2-Amino-1-(2-nitrophenyl)ethanol** and its isomers as synthetic precursors, with a focus on available experimental data and potential applications in the synthesis of bioactive molecules.

While direct applications of **2-Amino-1-(2-nitrophenyl)ethanol** in the synthesis of specific, named pharmaceutical compounds are not readily available in the public domain, an analysis of its isomers and closely related compounds provides valuable insights into its potential utility and cost-effectiveness. The para- and meta-isomers, for instance, are recognized as intermediates in the development of kinase inhibitors and other therapeutic agents. This suggests that the ortho-isomer could serve as a valuable, yet underexplored, building block in medicinal chemistry.

Synthesis of a Key Precursor: A Benchmark for Cost and Yield

To establish a baseline for the synthesis of aminonitrophenylethanol derivatives, a detailed experimental protocol for the synthesis of the closely related compound, 2-((2-nitrophenyl)amino)ethanol, is presented below. This reaction, which proceeds with a reported yield of 75%, offers a tangible point of reference for evaluating the cost and efficiency of producing this class of intermediates.



Experimental Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol[1]

Materials:

- 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)
- 2-aminoethanol (116.3 g, 1.904 mol)
- n-Butanol (400 mL)
- Water
- Ether
- Brine

Procedure:

- A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is heated under reflux for 6 hours.
- The reaction mixture is concentrated.
- The residue is taken up in water and extracted with ether.
- The organic phase is washed with brine, dried, and concentrated to yield the product.

Results:

- Product: 2-((2-nitrophenyl)amino)ethanol (orange solid)
- Yield: 43.1 g (75%)
- Melting Point: 78 °C

Cost Analysis of a Related Precursor



The commercial availability of 2-((2-nitrophenyl)amino)ethanol provides an indication of the cost associated with this type of synthetic building block. The following table summarizes pricing information from various suppliers.

Supplier	Quantity	Purity	Price (USD)
Supplier A	100g	98%	\$40.00
Supplier B	10g	-	\$60.00
Supplier C	5g	>98.0% (GC)	\$105.00
Supplier C	25g	>98.0% (GC)	\$315.00
Supplier D	25g	-	\$2120.00

Note: Prices are subject to change and may not include shipping and handling fees.

Comparative Utility of Isomers in Bioactive Molecule Synthesis

The position of the nitro group on the phenyl ring significantly influences the reactivity and potential applications of aminonitrophenylethanol isomers.

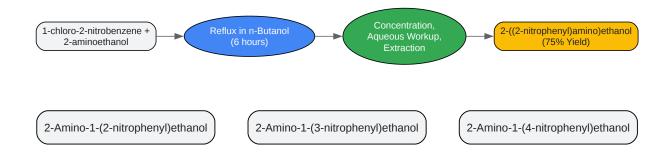
- Para-Isomer (2-Amino-1-(4-nitrophenyl)ethanol): This isomer is a known precursor in the
 synthesis of various bioactive molecules. For example, it is a building block for heterocyclic
 compounds and has been utilized in the development of kinase inhibitors, which are a critical
 class of drugs in cancer therapy.[1] The presence of both amino and hydroxyl groups allows
 for the construction of complex molecular scaffolds.
- Meta-Isomer (2-Amino-1-(3-nitrophenyl)ethanol): The meta-isomer is also employed as an intermediate in the synthesis of drugs and other active molecules.[2]
- Ortho-Isomer (2-Amino-1-(2-nitrophenyl)ethanol): While specific examples of its use in synthesizing named pharmaceuticals are scarce in the available literature, its structural similarity to the other isomers suggests it holds potential as a valuable, yet less explored, precursor in medicinal chemistry. The proximity of the amino and nitro groups in the ortho



position could lead to unique reactivity and the potential for novel intramolecular cyclization reactions.

Visualizing the Synthetic Workflow and Isomeric Relationships

To provide a clearer understanding of the synthetic process and the structural differences between the isomers, the following diagrams have been generated.



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References

- 1. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]
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